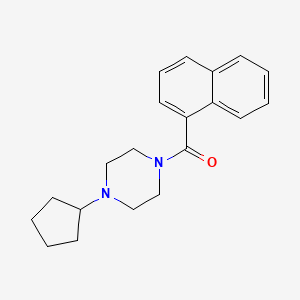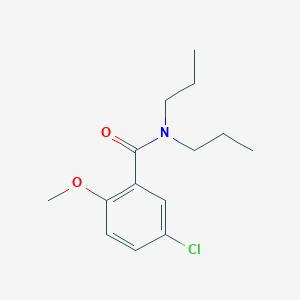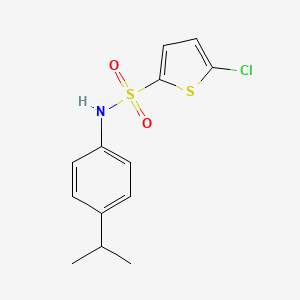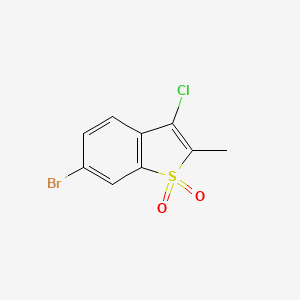
1-cyclopentyl-4-(1-naphthoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-4-(1-naphthoyl)piperazine, also known as CPNP, is a synthetic compound that belongs to the class of piperazine derivatives. CPNP has gained attention in the scientific community due to its potential applications in medicinal chemistry and neuroscience research.
作用機序
1-cyclopentyl-4-(1-naphthoyl)piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, and as an antagonist at the dopamine D2 receptor. This unique profile of activity makes 1-cyclopentyl-4-(1-naphthoyl)piperazine a valuable tool for studying the complex interactions between these receptors and their downstream signaling pathways. 1-cyclopentyl-4-(1-naphthoyl)piperazine has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-cyclopentyl-4-(1-naphthoyl)piperazine has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function and working memory. 1-cyclopentyl-4-(1-naphthoyl)piperazine has also been shown to decrease the release of serotonin in the hippocampus, which is associated with learning and memory. These effects suggest that 1-cyclopentyl-4-(1-naphthoyl)piperazine may have potential applications in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 1-cyclopentyl-4-(1-naphthoyl)piperazine is its unique profile of activity at multiple receptors in the brain. This makes it a valuable tool for studying complex neurological processes and the interactions between different receptors and signaling pathways. However, 1-cyclopentyl-4-(1-naphthoyl)piperazine is a synthetic compound and may not accurately reflect the activity of endogenous neurotransmitters in the brain. Additionally, 1-cyclopentyl-4-(1-naphthoyl)piperazine has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.
将来の方向性
There are several future directions for research on 1-cyclopentyl-4-(1-naphthoyl)piperazine. One potential application is in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease. 1-cyclopentyl-4-(1-naphthoyl)piperazine has been shown to modulate the release of various neurotransmitters that are associated with cognitive function, and further research may reveal its potential as a therapeutic agent. Additionally, 1-cyclopentyl-4-(1-naphthoyl)piperazine may have applications in the development of new drugs that target multiple receptors in the brain. Finally, further research is needed to fully understand the potential side effects and toxicity of 1-cyclopentyl-4-(1-naphthoyl)piperazine, particularly in vivo.
合成法
1-cyclopentyl-4-(1-naphthoyl)piperazine can be synthesized by the reaction of 1-naphthoyl chloride with cyclopentylpiperazine in the presence of a base such as triethylamine. The reaction yields a white solid, which can be purified by recrystallization. The purity of 1-cyclopentyl-4-(1-naphthoyl)piperazine can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-cyclopentyl-4-(1-naphthoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience research. It has been shown to have affinity for various receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. 1-cyclopentyl-4-(1-naphthoyl)piperazine has been used as a tool compound to study the function of these receptors and their role in various neurological disorders such as schizophrenia and depression.
特性
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(19-11-5-7-16-6-1-4-10-18(16)19)22-14-12-21(13-15-22)17-8-2-3-9-17/h1,4-7,10-11,17H,2-3,8-9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTGENZNRXBSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5847113.png)
![2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5847119.png)




![4-[(2,2-dimethylpropanoyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B5847167.png)
![2-(2-furyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5847175.png)
![ethyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5847187.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}azepane](/img/structure/B5847209.png)
![4-chloro-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5847213.png)